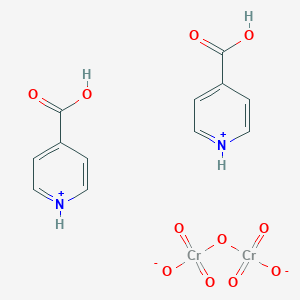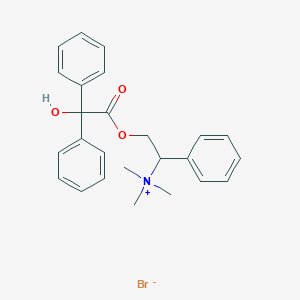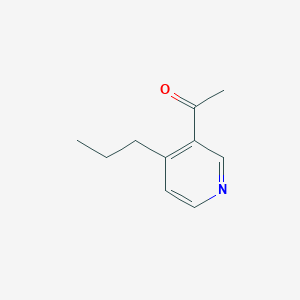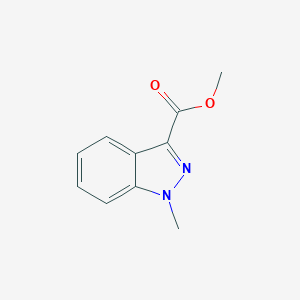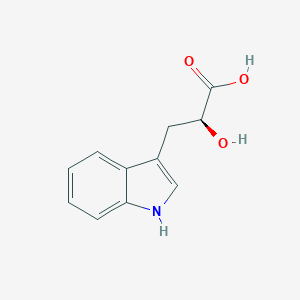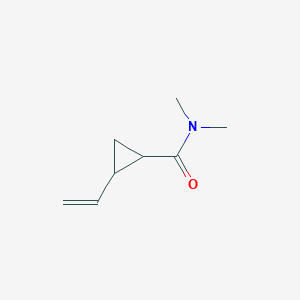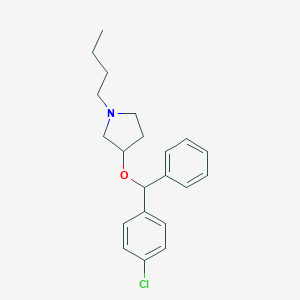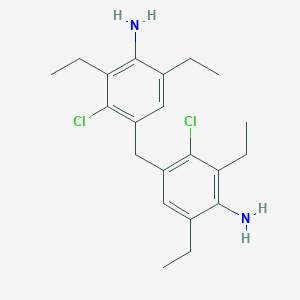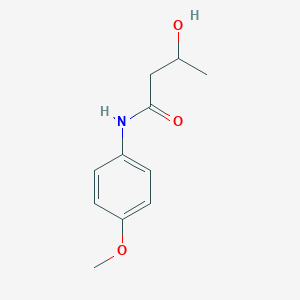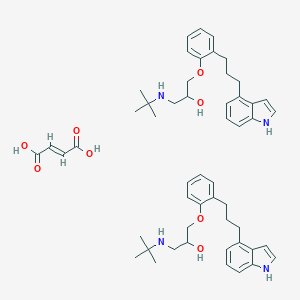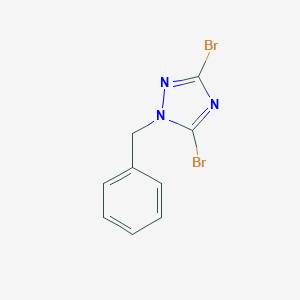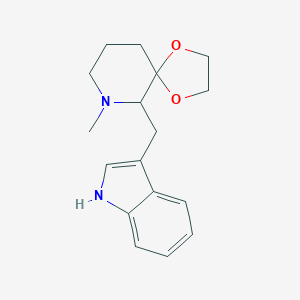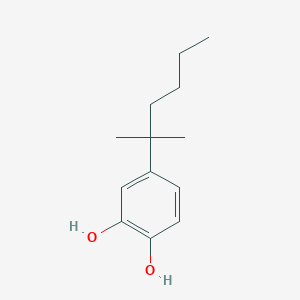
4-(2-Methylhexan-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylhexan-2-yl)benzene-1,2-diol, also known as "Methylhexanamine" or "DMAA," is a synthetic compound that has been used as a dietary supplement and in pre-workout supplements. It is a sympathomimetic drug that has been used for its stimulant effects. The compound has been banned in many countries due to its potential health risks and lack of safety data.
Mechanism Of Action
DMAA works by stimulating the central nervous system, increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. However, the exact mechanism of action is not fully understood, and more research is needed to fully understand the effects of DMAA on the body.
Biochemical And Physiological Effects
DMAA has been found to increase heart rate, blood pressure, and respiration rate. It has also been found to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for physical activity. However, the long-term effects of DMAA on the body are not fully understood, and more research is needed to determine its safety.
Advantages And Limitations For Lab Experiments
DMAA has been used in lab experiments as a stimulant and performance-enhancing drug. It has been found to increase endurance and focus in animal studies. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries. This limits its use in lab experiments, as it may not be a safe or ethical choice.
Future Directions
Future research on DMAA should focus on its safety and efficacy as a performance-enhancing drug. More studies are needed to fully understand the effects of DMAA on the body, and to determine whether it is a safe and effective choice for athletes. Additionally, research should focus on alternative compounds that may have similar effects without the potential health risks associated with DMAA.
Synthesis Methods
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting compound is then reacted with benzaldehyde to form DMAA.
Scientific Research Applications
DMAA has been studied for its potential use as a performance-enhancing drug in athletes. It has been found to increase energy, focus, and endurance, and has been used as a stimulant in pre-workout supplements. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries.
properties
CAS RN |
100186-17-2 |
|---|---|
Product Name |
4-(2-Methylhexan-2-yl)benzene-1,2-diol |
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
4-(2-methylhexan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-13(2,3)10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,4-5,8H2,1-3H3 |
InChI Key |
ZWJIMGJEFLXTOY-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
synonyms |
1,2-Benzenediol,4-(1,1-dimethylpentyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



